molecular formula C22H27ClN2O3 B13548391 1-[4-(Aminomethyl)-4-phenylpiperidin-1-yl]-2-(2,3-dihydro-1,4-benzodioxin-5-yl)ethanone;hydrochloride

1-[4-(Aminomethyl)-4-phenylpiperidin-1-yl]-2-(2,3-dihydro-1,4-benzodioxin-5-yl)ethanone;hydrochloride

Cat. No.: B13548391
M. Wt: 402.9 g/mol
InChI Key: LCNNGASGOUWASK-UHFFFAOYSA-N
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Description

1-[4-(Aminomethyl)-4-phenylpiperidin-1-yl]-2-(2,3-dihydro-1,4-benzodioxin-5-yl)ethanone;hydrochloride is a complex organic compound with a unique structure that includes a piperidine ring, a benzodioxin moiety, and an ethanone group

Preparation Methods

The synthesis of 1-[4-(Aminomethyl)-4-phenylpiperidin-1-yl]-2-(2,3-dihydro-1,4-benzodioxin-5-yl)ethanone;hydrochloride typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a ketone.

    Introduction of the Aminomethyl Group: The aminomethyl group can be introduced via reductive amination, where an aldehyde or ketone is reacted with an amine in the presence of a reducing agent.

    Attachment of the Benzodioxin Moiety: The benzodioxin moiety can be introduced through a nucleophilic substitution reaction, where a suitable leaving group is replaced by the benzodioxin group.

    Formation of the Ethanone Group: The ethanone group can be introduced through an acylation reaction, where an acyl chloride or anhydride is reacted with the appropriate nucleophile.

Industrial production methods for this compound would likely involve optimization of these synthetic steps to maximize yield and purity while minimizing cost and environmental impact.

Chemical Reactions Analysis

1-[4-(Aminomethyl)-4-phenylpiperidin-1-yl]-2-(2,3-dihydro-1,4-benzodioxin-5-yl)ethanone;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids, depending on the reaction conditions and reagents used.

    Reduction: Reduction reactions can convert the ketone group to an alcohol or the nitro group to an amine.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids or alcohols.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or alcohols. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[4-(Aminomethyl)-4-phenylpiperidin-1-yl]-2-(2,3-dihydro-1,4-benzodioxin-5-yl)ethanone;hydrochloride has several scientific research applications, including:

    Medicinal Chemistry: The compound can be used as a lead compound for the development of new drugs targeting specific receptors or enzymes.

    Pharmacology: The compound can be used to study the pharmacokinetics and pharmacodynamics of related compounds.

    Biochemistry: The compound can be used to investigate the biochemical pathways and molecular mechanisms involved in its action.

    Industrial Chemistry: The compound can be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 1-[4-(Aminomethyl)-4-phenylpiperidin-1-yl]-2-(2,3-dihydro-1,4-benzodioxin-5-yl)ethanone;hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved in its action depend on the nature of the target and the context in which the compound is used.

Comparison with Similar Compounds

1-[4-(Aminomethyl)-4-phenylpiperidin-1-yl]-2-(2,3-dihydro-1,4-benzodioxin-5-yl)ethanone;hydrochloride can be compared with other similar compounds, such as:

Properties

Molecular Formula

C22H27ClN2O3

Molecular Weight

402.9 g/mol

IUPAC Name

1-[4-(aminomethyl)-4-phenylpiperidin-1-yl]-2-(2,3-dihydro-1,4-benzodioxin-5-yl)ethanone;hydrochloride

InChI

InChI=1S/C22H26N2O3.ClH/c23-16-22(18-6-2-1-3-7-18)9-11-24(12-10-22)20(25)15-17-5-4-8-19-21(17)27-14-13-26-19;/h1-8H,9-16,23H2;1H

InChI Key

LCNNGASGOUWASK-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1(CN)C2=CC=CC=C2)C(=O)CC3=C4C(=CC=C3)OCCO4.Cl

Origin of Product

United States

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